molecular formula C15H14N4O3S2 B11617296 2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617296
M. Wt: 362.4 g/mol
InChI Key: PUKWZODZRWOYJH-NTMALXAHSA-N
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Description

The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining pyrido[1,2-a]pyrimidine and thiazolidinone moieties, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring. Common reagents used in these steps include aldehydes, amines, and thiols under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Solvent selection and purification techniques such as crystallization or chromatography are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation, forming sulfoxides or sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings and heteroatoms allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like alkyl halides or amines are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine moiety may bind to specific active sites, while the thiazolidinone ring can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar aromatic properties.

    Heparinoid: A compound with structural similarities to heparin, used for its anticoagulant properties.

Uniqueness

The unique combination of pyrido[1,2-a]pyrimidine and thiazolidinone in this compound sets it apart from other similar molecules. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O3S2/c1-18-14(22)10(24-15(18)23)8-9-12(16-5-7-20)17-11-4-2-3-6-19(11)13(9)21/h2-4,6,8,16,20H,5,7H2,1H3/b10-8-

InChI Key

PUKWZODZRWOYJH-NTMALXAHSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S

Origin of Product

United States

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